AFB-Guanine-13C,15N2
Description
Properties
Molecular Formula |
C₂₁¹³CH₁₇N₃¹⁵N₂O₈ |
|---|---|
Molecular Weight |
482.38 |
Synonyms |
(6aS,8R,9R,9aR)-8-(2-Amino-1,6-dihydro-6-oxo-7H-purin-7-yl)-2,3,6a,8,9,9a-hexahydro-9-hydroxy-4-methoxy-cyclopenta[c]furo[3’,2’:4,5]furo[2,3-h][1]benzopyran-1,11-dione-13C,15N2; |
Origin of Product |
United States |
Comparison with Similar Compounds
Similar Compounds
Similar Compounds
- 2′-Deoxy-L-uridine-¹³C,¹⁵N₂ : Tracks DNA repair and synthesis kinetics in molecular biology .
- ¹³C₄,¹⁵N₂-Uracil : Measures pyrimidine metabolism in pharmacokinetic models, with recoveries of 57–74% in urine .
- 15N₂ Gas : Despite contamination risks (e.g., 15N-ammonium in commercial stocks), it is used in nitrogen fixation assays .
Analytical Performance and Challenges
AFB-Guanine-¹³C,¹⁵N₂ requires validation for recovery rates and precision, akin to ¹³C₄,¹⁵N₂-uracil, which showed <15% variability in pharmacokinetic assays . Contamination risks, as seen in 15N₂ gas stocks (overestimating nitrogen fixation by up to 530 nmol N L⁻¹ d⁻¹ ), underscore the need for rigorous quality control.
Preparation Methods
DNA Labeling and Adduct Formation
-
Isotopic DNA Preparation : Uniformly ¹⁵N-labeled DNA is isolated from algae grown in a ¹⁵N-enriched environment. For ¹³C labeling, synthetic oligonucleotides with site-specific ¹³C-guanine are used.
-
Epoxide Reaction : Calf thymus DNA (1 mg/mL in water) is reacted with AFB₁-exo-8,9-epoxide in acetone for 10 minutes. Ethanol precipitation isolates DNA-adduct complexes.
Acidic Hydrolysis and Purification
-
Hydrolysis : DNA pellets are treated with 0.1 M HCl at 99°C for 10 minutes to release AFB₁-N7-Gua adducts.
-
HPLC Purification : Reverse-phase HPLC (C18 column) with a gradient of 0.1% formic acid in water/acetonitrile separates cis- and trans-AFB₁-FapyGua isomers. Yields typically range from 40–60% for ¹⁵N-labeled adducts.
Table 1: Key Parameters for AFB-Guanine-¹³C,¹⁵N₂ Synthesis via DNA Reaction
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| DNA Concentration | 1 mg/mL in H₂O | – | – |
| Reaction Time | 10 min | – | – |
| Hydrolysis (HCl) | 0.1 M, 99°C, 10 min | 85–90 | 95 |
| HPLC Gradient | 5–15% acetonitrile in 45 min | 40–60 | >98 |
Solid-Phase Synthesis Using ¹⁵N₅-Labeled Oligonucleotides
Recent advancements employ synthetic oligonucleotides to improve isotopic control and scalability:
Oligonucleotide Design and Labeling
Alkali Treatment and Adduct Isolation
Table 2: Performance Metrics for Solid-Phase Synthesis
| Metric | Value |
|---|---|
| Oligonucleotide Yield | 56 μg (¹⁵N₅-labeled DNA) |
| Adduct Conversion | >95% (AFB₁-N7-Gua to FapyGua) |
| LOQ (LC-MS/MS) | 0.1 fmol/mg DNA |
Isotopic Purity and Analytical Validation
NMR and Mass Spectrometry
Q & A
Basic Research Questions
Q. How is AFB-Guanine-<sup>13</sup>C,<sup>15</sup>N2 synthesized, and what analytical techniques confirm its isotopic purity?
- Methodology : Synthesis typically involves refluxing precursor compounds with isotopic reagents (e.g., <sup>15</sup>N-labeled ammonia or <sup>13</sup>C-enriched intermediates) under controlled conditions . Isotopic purity is confirmed via:
- NMR spectroscopy : Analyze <sup>1</sup>H, <sup>13</sup>C, and <sup>15</sup>N spectra to verify isotopic enrichment and structural integrity. For example, <sup>15</sup>N isotopic enrichment ≈49% was confirmed in similar compounds using 1D NMR .
- Mass spectrometry : High-resolution MS (HRMS) quantifies isotopic incorporation ratios and detects impurities .
Q. What are the primary applications of AFB-Guanine-<sup>13</sup>C,<sup>15</sup>N2 in metabolic or DNA adduct studies?
- Tracer studies : Used to track aflatoxin B1 (AFB1) metabolism and quantify DNA adduct formation in vitro/in vivo. For example, isotopically labeled guanine adducts enable precise measurement of repair kinetics using LC-MS/MS .
- Mechanistic insights : Differentiate endogenous vs. exogenous adducts by comparing isotopic signatures in cellular DNA .
Q. How should researchers handle and store AFB-Guanine-<sup>13</sup>C,<sup>15</sup>N2 to ensure stability?
- Storage : Store lyophilized samples at -80°C in airtight, light-protected vials. For solutions, use inert solvents (e.g., DMSO-d6) and avoid repeated freeze-thaw cycles .
- Handling : Use gloves and work in a fume hood due to potential carcinogenicity of AFB1 derivatives.
Advanced Research Questions
Q. How can experimental designs mitigate errors when quantifying <sup>15</sup>N2 fixation rates in tracer studies?
- Error sources : The <sup>15</sup>N2 bubble method may underestimate fixation rates due to incomplete gas dissolution. For short incubations (e.g., 1 hour), errors can reach -72% .
- Mitigation :
- Pre-equilibrate <sup>15</sup>N2 gas with incubation media to ensure saturation .
- Use the <sup>15</sup>N-GF (gas-free) method for direct soil N2 emission measurements, as validated in lysimeter experiments .
Q. How can discrepancies between isotopic enrichment data (e.g., NMR vs. MS) be resolved?
- Root causes : Contamination, isotopic dilution, or matrix effects (e.g., solvent interference in NMR).
- Cross-validation :
- Perform parallel analyses using <sup>15</sup>N NMR and HRMS. For example, equal isotopic enrichment across isomers (e.g., 49% in compounds 13*-<sup>15</sup>N2, 15a*-<sup>15</sup>N2) confirms equilibrium states .
- Use internal standards (e.g., <sup>13</sup>C-labeled analogs) to normalize MS data .
Q. What strategies optimize the integration of AFB-Guanine-<sup>13</sup>C,<sup>15</sup>N2 with other isotopic tracers in multi-omics studies?
- Experimental design :
- Combine with <sup>2</sup>H or <sup>18</sup>O labels to track concurrent metabolic pathways.
- Use time-resolved sampling to distinguish primary adducts from repair products .
Q. How does isotopic dilution affect the interpretation of AFB-Guanine-<sup>13</sup>C,<sup>15</sup>N2 data in complex biological matrices?
- Quantitative correction : Measure dilution factors using control samples spiked with known isotopic ratios.
- Case study : In soil N2 fixation studies, unrecovered <sup>15</sup>N accounted for 10-20% of total tracer due to microbial assimilation .
Methodological Best Practices
- Reproducibility : Document synthesis protocols, storage conditions, and instrument parameters (e.g., NMR pulse sequences) in supplementary materials .
- Ethical reporting : Disclose conflicts of interest and cite primary literature for compound characterization .
For further guidance, consult journals specializing in isotopic tracer methods (e.g., Journal of Adab Al-Rafidayn for hypothesis-driven frameworks ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
